molecular formula C12H15BrN2O3 B8304212 4-bromo-2-(3-methoxypropanamido)-N-methylbenzamide

4-bromo-2-(3-methoxypropanamido)-N-methylbenzamide

Cat. No. B8304212
M. Wt: 315.16 g/mol
InChI Key: VEYIXTCRVFZWAC-UHFFFAOYSA-N
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Patent
US08772301B2

Procedure details

To a mixture of 3-methoxypropanoic acid (0.25 mL, 2.62 mmol), DMAP (0.64 g, 5.24 mmol) and dry DCM (5 mL) was added methanesulfonyl chloride (0.22 mL, 2.88 mmol) dropwise at 0° C. under nitrogen atmosphere. 2-Amino-4-bromo-N-methylbenzamide (0.3 g, 1.31 mmol) was added after stirring for 1 h, and the temperature was allowed to rise to room temperature slowly. The reaction mixture was quenched with sat. NH4Cl solution after 3 h and extracted with ethyl acetate (3×10 mL). The combined organic layers were washed with NaHCO3, dried over Na2SO4, filtered, and evaporated to give 0.39 g of the target compound. MS (ESI): 315, 317 (MH+).
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
Quantity
0.64 g
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][C:5]([OH:7])=O.CS(Cl)(=O)=O.[NH2:13][C:14]1[CH:23]=[C:22]([Br:24])[CH:21]=[CH:20][C:15]=1[C:16]([NH:18][CH3:19])=[O:17]>CN(C1C=CN=CC=1)C.C(Cl)Cl>[Br:24][C:22]1[CH:21]=[CH:20][C:15]([C:16]([NH:18][CH3:19])=[O:17])=[C:14]([NH:13][C:5](=[O:7])[CH2:4][CH2:3][O:2][CH3:1])[CH:23]=1

Inputs

Step One
Name
Quantity
0.25 mL
Type
reactant
Smiles
COCCC(=O)O
Name
Quantity
0.64 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.22 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
0.3 g
Type
reactant
Smiles
NC1=C(C(=O)NC)C=CC(=C1)Br

Conditions

Stirring
Type
CUSTOM
Details
after stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with sat. NH4Cl solution after 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×10 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)NC)C=C1)NC(CCOC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.39 g
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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